Tanshinone IIb

Descripción general

Descripción

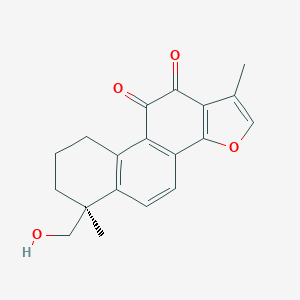

Tanshinone IIB (C19H18O3) is a lipophilic diterpenoid quinone and a primary bioactive constituent of Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely used for treating cardiovascular and cerebrovascular diseases . Structurally, it belongs to the abietane-type tanshinones, characterized by a dehydrogenated furan ring and a conjugated quinone moiety . Its biosynthesis originates from the plastid MEP pathway, involving miltiradiene as a key intermediate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tanshinone IIb can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furan derivatives . This method is particularly useful due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes, such as the use of palladium-catalyzed reverse hydrogenolysis. This method allows for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired furan derivatives without the need for oxidants or hydrogen acceptors .

Análisis De Reacciones Químicas

Types of Reactions

Tanshinone IIb undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the hydroxymethyl group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various furan derivatives, such as alkoxy- and dialkoxydihydrofurans, and other functionalized compounds .

Aplicaciones Científicas De Investigación

Tanshinone IIb has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of Tanshinone IIb involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include oxidative stress responses and signal transduction mechanisms .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Tanshinones

Structural Differences

Tanshinones share a core diterpenoid skeleton but differ in substituents and oxidation states (Table 1).

Structural Impact on Bioactivity :

- The hydroxyl group in this compound enhances its solubility and interaction with apoptosis-related proteins (e.g., Bcl-2/Bax) compared to Tanshinone IIA .

- Cryptotanshinone’s saturated furan ring facilitates membrane permeability, contributing to its higher abundance in S. miltiorrhiza extracts .

Pharmacological Activities

Neuroprotection:

- This compound: Reduces infarct volume in stroked rats by 40–50% via downregulating caspase-3 and upregulating Bcl-2 .

- Tanshinone IIA: Limited neuroprotective data; primarily studied for cardiovascular effects (e.g., vasodilation) .

Anticancer Effects:

- This compound: Inhibits tumor cell proliferation (IC50 = 12.5 μM in HepG2 cells) and enhances adaptive immunity .

- Cryptotanshinone: Reprograms tumor-associated macrophages to M1 phenotype, suppressing Hepa1-6 hepatoma growth by 60% .

- Tanshinone IIA: Synergizes with cisplatin to enhance apoptosis in lung cancer cells .

Cardiovascular Protection:

- Tanshinone IIA: Reduces myocardial ischemia-reperfusion injury by 30% via PI3K/Akt pathway activation .

- This compound: Less studied in cardiac models but shows comparable antioxidant capacity (EC50 = 25 μM) .

Pharmacokinetics and Bioavailability

Notes:

- Tanshinone IIA’s poor oral absorption led to the development of STS, improving its bioavailability by 5-fold .

- This compound is detected at 10.22 mg/g in S. miltiorrhiza extracts, lower than cryptotanshinone (77.59 mg/g) .

Anticoagulant Activity

- Tanshinone IIA, Cryptotanshinone, Dihydrotanshinone I: Inhibit thrombin/factor Xa with binding energies < −8.0 kcal/mol, outperforming this compound (−7.2 kcal/mol) .

Actividad Biológica

Tanshinone IIb (TSB), a prominent bioactive compound derived from the roots of Salvia miltiorrhiza (commonly known as Danshen), has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, particularly its neuroprotective, anti-inflammatory, and anticancer effects, supported by various studies and data.

- Molecular Formula : C₁₉H₁₈O₄

- Molecular Weight : 310.344 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 536.9 °C

Neuroprotective Effects

This compound exhibits notable neuroprotective properties, particularly in models of cerebral ischemia. Several studies have demonstrated its efficacy in reducing neuronal apoptosis and brain damage.

Case Study: Cerebral Ischemia

A study involving middle cerebral artery occlusion (MCAO) in rats highlighted the protective effects of TSB. Administered at doses of 5 and 25 mg/kg, TSB significantly reduced focal infarct volume and cerebral histological damage compared to control groups receiving a vehicle treatment. The results indicated a marked decrease in apoptotic cells within the brain tissue, suggesting TSB's potential as a therapeutic agent for stroke management .

| Treatment Dose (mg/kg) | Focal Infarct Volume Reduction | Apoptotic Cell Count Reduction |

|---|---|---|

| 5 | Significant | Significant |

| 25 | Highly Significant | Highly Significant |

Anti-Inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through the modulation of various inflammatory pathways. It inhibits the activation of nuclear factor kappa B (NF-kB) and reduces the production of pro-inflammatory cytokines.

TSB's anti-inflammatory activity is mediated by its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in animal models. A study demonstrated that TSB could attenuate LPS-induced mastitis by regulating NF-kB signaling pathways, thus highlighting its potential for treating inflammatory conditions .

Anticancer Properties

Emerging research suggests that this compound possesses anticancer properties, particularly against various human carcinoma cell lines.

In Vitro Studies

In vitro studies have indicated that TSB can suppress tumor cell growth by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against breast cancer and liver cancer cell lines, with mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis |

| Liver Cancer | 15 | Inhibition of proliferation |

Cardiovascular Protection

This compound also demonstrates cardioprotective effects, particularly in models of ischemia-reperfusion injury. Research indicates that TSB can enhance myocardial tolerance to ischemic stress by reducing oxidative stress and apoptosis in cardiac tissues.

Case Study: Myocardial Ischemia-Reperfusion Injury

In a study involving H9c2 cardiomyocytes subjected to anoxia/reoxygenation, TSB treatment resulted in decreased ROS production and improved cell viability. This effect was attributed to the activation of the Nrf2 pathway, which promotes antioxidant responses .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which Tanshinone IIB exerts its neuroprotective effects in cerebral ischemia models?

- Methodological Answer: Utilize in vitro models (e.g., oxygen-glucose deprivation in neuronal cells) and in vivo rodent models (e.g., middle cerebral artery occlusion). Assess apoptosis markers (e.g., caspase-3 activation via immunohistochemistry) and mitochondrial membrane potential changes. Quantify neuroprotective efficacy using behavioral tests and infarct volume measurements .

Q. What standardized methodologies are recommended for quantifying this compound in complex herbal matrices?

- Methodological Answer: Employ High-Performance Liquid Chromatography (HPLC) with UV or diode array detection (DAD) at 254–280 nm wavelengths. Validate using the Quantitative Analysis of Multi-Components by Single Marker (QAMS) method, ensuring calibration with certified reference standards and cross-validation via NMR or mass spectrometry .

Q. How does this compound influence cell proliferation and apoptosis in cancer cell lines, and what experimental designs are optimal for these studies?

- Methodological Answer: Conduct dose- and time-response assays (e.g., MTT or BrdU incorporation) to determine IC50 values. Use clonogenic assays to evaluate long-term proliferation inhibition. Perform gene expression profiling (microarray or RNA-seq) to identify upregulated/downregulated apoptosis-related genes (e.g., Bcl-2 family, caspases) .

Advanced Research Questions

Q. How do molecular docking studies elucidate the interaction between this compound and apoptosis-related proteins like Bcl-xl and caspase-9?

- Methodological Answer: Use software (e.g., CDOCKER) to simulate binding affinities. Analyze π-π interactions and hydrogen bonding patterns at residues like Phe40 (Bak1) and Arg15 (procaspase-3). Compare interaction energies (kcal/mol) with Tanshinone IIA to identify structural determinants of specificity .

Q. What data mining strategies are effective for identifying novel protein targets of this compound in cardiovascular diseases?

- Methodological Answer: Apply network pharmacology tools like Agilent Literature Search (ALS) and STITCH to construct drug-target networks. Validate predictions via in vitro binding assays (e.g., surface plasmon resonance) and functional studies (e.g., siRNA knockdown of predicted targets) .

Q. How can discrepancies in this compound’s efficacy across experimental models (e.g., in vitro vs. in vivo) be systematically analyzed?

- Methodological Answer: Perform meta-analyses to reconcile differences in pharmacokinetics (e.g., bioavailability in animal models) and pharmacodynamics (e.g., tissue-specific effects). Use multivariate regression to assess variables like dosage, administration route, and model organism selection .

Q. What computational approaches are used to predict the electronic absorption spectra of this compound-metal complexes, and how do solvent effects influence these spectra?

- Methodological Answer: Apply density functional theory (DFT) and time-dependent DFT (TD-DFT) to optimize geometric structures. Compare gas-phase and solvent-phase (e.g., ethanol) calculations to identify spectral shifts (e.g., blue/red shifts). Validate with experimental UV-Vis spectroscopy .

Q. Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., divergent IC50 values across studies), conduct sensitivity analyses to evaluate methodological variability (e.g., cell line heterogeneity, assay protocols) .

- Experimental Reproducibility : Detailed protocols for synthesis, purification (≥98% purity via HPLC ), and storage (-20°C ) must be included in supplementary materials to ensure reproducibility .

Propiedades

IUPAC Name |

(6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUXBBDRILEIEZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432954 | |

| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-93-2 | |

| Record name | Tanshinone IIB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17397-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.